molecular formula C35H34P2 B12553765 Phosphine, [(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis[diphenyl- CAS No. 150674-70-7

Phosphine, [(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis[diphenyl-

Cat. No.: B12553765
CAS No.: 150674-70-7
M. Wt: 516.6 g/mol
InChI Key: XKTUTAYFJNDRHV-UHFFFAOYSA-N
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Description

Phosphine, [(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis[diphenyl- is a complex organophosphorus compound known for its unique structural properties and versatile applications. This compound is characterized by the presence of a phosphine group attached to a 2,4,6-trimethyl-1,3-phenylene core, which is further linked to diphenyl groups. It is widely used in various fields, including organic synthesis, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphine, [(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis[diphenyl- typically involves the reaction of 2,4,6-trimethylbenzyl chloride with diphenylphosphine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Phosphine, [(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis[diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phosphine, [(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis[diphenyl- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Phosphine, [(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis[diphenyl- involves its ability to act as a ligand, forming complexes with metal ions. These complexes can catalyze various chemical reactions by stabilizing transition states and intermediates. The compound’s unique structure allows it to interact with specific molecular targets, facilitating efficient catalysis and synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide
  • Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide

Uniqueness

Phosphine, [(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis[diphenyl- stands out due to its specific structural configuration, which imparts unique reactivity and stability. Compared to similar compounds, it offers enhanced performance in catalytic applications and material synthesis .

Properties

CAS No.

150674-70-7

Molecular Formula

C35H34P2

Molecular Weight

516.6 g/mol

IUPAC Name

[3-(diphenylphosphanylmethyl)-2,4,6-trimethylphenyl]methyl-diphenylphosphane

InChI

InChI=1S/C35H34P2/c1-27-24-28(2)35(26-37(32-20-12-6-13-21-32)33-22-14-7-15-23-33)29(3)34(27)25-36(30-16-8-4-9-17-30)31-18-10-5-11-19-31/h4-24H,25-26H2,1-3H3

InChI Key

XKTUTAYFJNDRHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1CP(C2=CC=CC=C2)C3=CC=CC=C3)C)CP(C4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

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